N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a fused cyclopentapyrazole core linked to a 1-methylbenzimidazole moiety via a carboxamide bridge. This structure combines the rigidity of the cyclopentapyrazole system with the aromatic and hydrogen-bonding capabilities of the benzimidazole group, making it a candidate for targeting enzymes or receptors requiring dual hydrophobic and polar interactions.
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-20-8-16-12-7-9(5-6-13(12)20)17-15(21)14-10-3-2-4-11(10)18-19-14/h5-8H,2-4H2,1H3,(H,17,21)(H,18,19) |
InChI Key |
WZBBMGXOHZCXAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the formation of the cyclopentapyrazole structure. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.
Scientific Research Applications
N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Effects
The compound’s cyclopentapyrazole core is shared with analogs such as N-(tert-butyl)-2-tosyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (5da) and BPN-15606 (a cyclopentapyrazole derivative with a thiazole substituent) . Key differences lie in the substituents:
- Analog 5da : A tert-butyl group and tosyl substituent may increase metabolic stability but reduce solubility .
- BPN-15606 : Incorporates a methoxy-pyridinyl-thiazole group, likely improving brain penetration in pharmacokinetic studies .
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability : The benzimidazole moiety may confer resistance to oxidative metabolism compared to phenyl-substituted analogs (e.g., 4-chlorophenyl derivatives in ), which are prone to dehalogenation .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The benzimidazole-carboxamide linkage in the target compound may offer a balance between target affinity and solubility, addressing limitations seen in purely hydrophobic analogs (e.g., tert-butyl derivatives) .
- Receptor Selectivity: While cannabinoid receptor ligands (e.g., WIN 55212-2) show subtype preference based on substituents, the target’s benzimidazole group could favor kinase targets like JAK or EGFR .
- PK/PD Optimization: Lessons from BPN-15606 suggest that minor structural tweaks (e.g., adding polar groups) could enhance the target’s brain penetration without sacrificing binding .
Biological Activity
N-(1-methyl-1H-benzimidazol-5-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O |
| Molecular Weight | 274.34 g/mol |
| CAS Number | 3752-24-7 |
| Density | 1.133 g/cm³ |
| Boiling Point | 335 °C |
Synthesis
The synthesis of this compound typically involves a multi-step process that may include regioselective base-metal catalyzed reactions and microwave-assisted techniques. These methods enhance yield and purity while minimizing reaction times.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit potent anticancer properties. For instance:
- In vitro studies showed significant antiproliferative effects against various cancer cell lines, particularly melanoma cells (A375 and SK-Mel-28) and non-melanoma skin cancer cells (A431 and SCC-12) .
- Mechanism of Action : The compound activates intrinsic and extrinsic apoptosis pathways, as evidenced by clonogenic assays and immunoblotting techniques that reveal alterations in cell cycle dynamics and apoptosis markers .
Tyrosinase Inhibition
Tyrosinase inhibition is another critical biological activity associated with this compound. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin-whitening agents:
- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 16 µM to 340 µM in tyrosinase inhibition assays . This suggests potential applications in dermatological treatments.
Study 1: Anticancer Evaluation
In a study published in PLOS ONE, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. The compound P25 (structurally related to our target compound) exhibited the highest selectivity for melanoma cells over non-cancerous keratinocytes .
Study 2: Tyrosinase Inhibition
Another study focused on the structure-activity relationship (SAR) of substituted pyrazoles revealed that modifications at specific positions significantly enhance tyrosinase inhibitory activity. The findings suggest that similar modifications could be applied to this compound to optimize its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
